1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Overview
Description
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a piperidine ring, and a methanesulfonamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. Common reagents used in these reactions include bromine, piperidine, and methanesulfonyl chloride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- [(4-bromophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine
Uniqueness
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain molecular targets.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-14-7-11-19(12-8-14)10-2-9-18-22(20,21)13-15-3-5-16(17)6-4-15/h3-6,14,18H,2,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXFGRZRDNCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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